molecular formula C4H6BrN3O B2825558 3-bromo-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 22354-81-0

3-bromo-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2825558
CAS No.: 22354-81-0
M. Wt: 192.016
InChI Key: OZJQZJVHJNOTFG-UHFFFAOYSA-N
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Description

3-bromo-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the triazolone family This compound is characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 2nd and 4th positions on the triazolone ring The triazolone ring is a five-membered ring containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2,4-dimethyl-1,2,4-triazole with a suitable oxidizing agent to form the desired triazolone. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-bromo-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolone oxides, while substitution reactions can produce a variety of functionalized triazolones .

Scientific Research Applications

3-bromo-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. In medicinal applications, the compound is believed to exert its effects by modulating neurotransmitter levels in the brain, particularly serotonin and dopamine. This modulation is achieved through the inhibition of specific enzymes involved in neurotransmitter metabolism . In agricultural applications, the compound targets enzymes essential for pest survival, leading to their inhibition and subsequent pest control .

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one: Similar structure but with a nitro group instead of a bromine atom.

    2,4-Dimethyl-2,4-dihydro-[1,2,4]triazol-3-one: Lacks the bromine atom at the 5th position.

    5-Chloro-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

The presence of the bromine atom at the 5th position in 3-bromo-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one imparts unique chemical and biological properties to the compound. This substitution can influence the compound’s reactivity, stability, and interaction with molecular targets, making it distinct from its analogs .

Properties

IUPAC Name

5-bromo-2,4-dimethyl-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3O/c1-7-3(5)6-8(2)4(7)9/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJQZJVHJNOTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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